molecular formula C15H22BN3O3 B8502189 1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one

1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one

Cat. No.: B8502189
M. Wt: 303.17 g/mol
InChI Key: QJHCVWFXJDSPRP-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridin-2-one core with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the dioxaborolane moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the imidazo[4,5-b]pyridin-2-one core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one is unique due to its combination of the imidazo[4,5-b]pyridin-2-one core and the dioxaborolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22BN3O3

Molecular Weight

303.17 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C15H22BN3O3/c1-7-19-11-8-10(9-17-12(11)18(6)13(19)20)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3

InChI Key

QJHCVWFXJDSPRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)N3CC)C

Origin of Product

United States

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